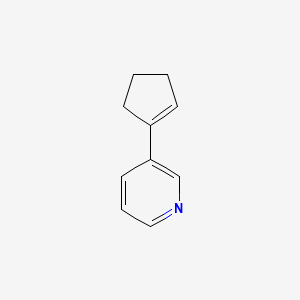

3-(Cyclopent-1-en-1-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62113-25-1 |

|---|---|

Molecular Formula |

C10H11N |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

3-(cyclopenten-1-yl)pyridine |

InChI |

InChI=1S/C10H11N/c1-2-5-9(4-1)10-6-3-7-11-8-10/h3-4,6-8H,1-2,5H2 |

InChI Key |

MQDGOBCPTMTQBS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C1)C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3 Cyclopent 1 En 1 Yl Pyridine and Its Analogues

Strategies Involving Pyridine (B92270) Ring Formation

Cyclocondensation Approaches

Cyclocondensation reactions are a fundamental and widely utilized method for constructing the pyridine ring. These reactions typically involve the formation of carbon-nitrogen and carbon-carbon bonds in a single synthetic operation, starting from acyclic precursors.

A classic and straightforward approach to pyridine synthesis involves the condensation of 1,5-dicarbonyl compounds with a nitrogen source, most commonly ammonia (B1221849) or its derivatives. baranlab.org The simplicity of this method lies in the direct formation of the dihydropyridine (B1217469) intermediate, which can then be oxidized to the aromatic pyridine. baranlab.org The oxidation step is often driven by the thermodynamic stability of the resulting aromatic ring. wikipedia.org

Hydroxylamine (B1172632) can be employed as the nitrogen source to circumvent the need for a separate oxidation step. baranlab.org The reaction proceeds through a similar condensation-cyclization pathway, but the intermediate dehydrates to directly afford the pyridine. baranlab.org A variety of 1,5-dicarbonyl compounds can serve as effective precursors, allowing for the synthesis of a wide range of substituted pyridines. researchgate.net For instance, α,β-unsaturated 1,5-dicarbonyl derivatives, accessible through methods like olefin cross-metathesis, are valuable intermediates that can be cyclized to form polysubstituted pyridines. researchgate.net

| Precursor Type | Nitrogen Source | Key Feature |

| 1,5-Dione | Ammonia | Requires subsequent oxidation to the pyridine. baranlab.org |

| 1,5-Dione | Hydroxylamine | Direct formation of the pyridine via dehydration. baranlab.org |

| α,β-Unsaturated 1,5-dicarbonyl | Ammonia/Hydroxylamine | Allows for the synthesis of polysubstituted pyridines. researchgate.net |

Multi-component reactions (MCRs) offer a highly efficient and atom-economical route to complex pyridine structures in a single step. bohrium.com The Hantzsch pyridine synthesis, a well-known MCR, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate (B1210297). wikipedia.org This reaction initially produces a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.org

Modern variations of the Hantzsch synthesis have been developed to improve efficiency and expand the scope of accessible pyridine derivatives. These include the use of microwave irradiation and environmentally benign solvents like water. wikipedia.orgnih.gov Furthermore, modifications to the classical Hantzsch approach allow for the synthesis of unsymmetrical pyridines by performing one or more of the condensation steps sequentially. baranlab.org The versatility of MCRs is further demonstrated by one-pot, four-component reactions that can rapidly generate fully substituted pyridines under mild conditions. nih.gov

| Reaction Name | Components | Intermediate | Key Advantage |

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridine | Well-established, versatile for symmetrical pyridines. wikipedia.org |

| Modified Hantzsch Synthesis | Sequentially added components | - | Access to unsymmetrical pyridines. baranlab.org |

| One-Pot Four-Component Reaction | e.g., Aldehyde, Malononitrile, Ketone, Ammonium Acetate | - | High efficiency and rapid synthesis of polysubstituted pyridines. bohrium.comnih.gov |

Cycloaddition Reactions in Pyridine Construction

Cycloaddition reactions provide a powerful and convergent strategy for the synthesis of the pyridine ring. These methods involve the combination of a diene and a dienophile to form a six-membered ring in a pericyclic reaction.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis and can be adapted for pyridine construction. In the context of pyridine synthesis, this can involve the reaction of an aza-diene (a diene containing a nitrogen atom) with an alkene or alkyne. baranlab.org However, normal electron-demand Diels-Alder reactions for pyridine synthesis can be challenging due to unfavorable electronics. acsgcipr.org

A more commonly employed and often more successful approach is the inverse-electron-demand Diels-Alder (IEDDA) reaction. acsgcipr.orgwikipedia.org In this variation, an electron-poor diene, such as a 1,2,4-triazine (B1199460) or a substituted pyrimidine, reacts with an electron-rich dienophile. acsgcipr.org The initial cycloadduct often extrudes a small, stable molecule like nitrogen gas to form a dihydropyridine intermediate, which then aromatizes to the pyridine. acsgcipr.org This strategy has proven effective in the synthesis of highly substituted pyridines. nih.gov

| Reaction Type | Diene | Dienophile | Key Feature |

| Normal Electron-Demand Diels-Alder | Aza-diene | Alkene/Alkyne | Can be electronically challenging. baranlab.orgacsgcipr.org |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Electron-poor diene (e.g., 1,2,4-triazine) | Electron-rich dienophile | Often more facile, leads to highly substituted pyridines. acsgcipr.orgnih.gov |

While less common for the direct construction of a six-membered pyridine ring, [3+2] annulation strategies can be employed to build fused ring systems containing a pyridine. For instance, the reaction of pyridinium (B92312) salts can lead to the formation of N-indolizine-substituted pyridine-2(1H)-ones through a self-[3+2] annulation process. rsc.org Another example involves the Rh(II)-catalyzed [3+2] annulation of pyridines with 4-diazoisochroman-3-imines to generate indolizine (B1195054) scaffolds. researchgate.net A general [3+2+1] annulation strategy has also been developed for the preparation of pyridine N-oxides, where stabilized enolates react with vinamidinium salts and hydroxylamine hydrochloride. nih.govprinceton.eduacs.org

Transition-Metal-Catalyzed Pyridine Synthesis

Transition-metal catalysis offers powerful tools for the construction and functionalization of the pyridine ring, enabling the formation of C-C bonds with high efficiency and selectivity.

Palladium-catalyzed reactions are at the forefront of C-H activation and cross-coupling chemistry. The direct alkenylation of a pyridine C-H bond with a cyclopentene (B43876) derivative represents a highly atom-economical approach to synthesizing compounds like 3-(cyclopent-1-en-1-yl)pyridine. While direct C-3 alkenylation of pyridine can be challenging due to the electronic properties of the ring, various strategies have been developed to achieve this transformation.

One common approach involves the use of pyridine N-oxides, which act as directing groups to facilitate ortho-C-H activation. researchgate.net Palladium catalysts can then mediate the coupling of the activated C-H bond with an alkene. Although this typically yields 2-alkenylated pyridines, subsequent manipulation of the directing group can provide access to other isomers. A study by Chang's group demonstrated the palladium-catalyzed ortho-alkenylation of pyridine N-oxides with excellent regio-, stereo-, and chemoselectivity. researchgate.net

Another powerful palladium-catalyzed method is the Suzuki cross-coupling reaction. This involves the reaction of a pyridine boronic acid or ester with a cyclopentenyl halide or triflate. For instance, 3-pyridylboronic acid can be coupled with 1-bromocyclopentene in the presence of a palladium catalyst and a base to yield this compound.

| Reactants | Catalyst System | Product | Yield | Reference |

| Pyridine N-oxide, Alkene | Pd(OAc)₂, Additive | 2-Alkenylpyridine N-oxide | Good to Excellent | researchgate.net |

| 3-Pyridylboronic acid, 1-Bromocyclopentene | Pd(PPh₃)₄, Base | This compound | Not specified | General Method |

A stereodivergent synthesis of alkenylpyridines has been achieved through a Pd/Cu catalyzed C-H alkenylation of pyridinium salts with internal alkynes, showcasing a method for selective C2-alkenylation. nih.gov

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for C-H functionalization and cross-coupling reactions. Nickel-catalyzed approaches to the synthesis of alkenylpyridines often involve cooperative catalysis with a Lewis acid. unibo.itrsc.org The Lewis acid, such as trimethylaluminum (B3029685) (AlMe₃), coordinates to the nitrogen atom of the pyridine ring, which modifies its electronic properties and can direct the nickel catalyst to a specific C-H bond.

Nakao and Hiyama reported a nickel/Lewis acid-catalyzed C-4 selective alkylation of pyridines with alkenes. unibo.it While primarily focused on alkylation, they also described a single example of C-4 selective alkenylation. unibo.it Achieving C-3 selectivity can be challenging, but the development of specialized ligands can override the intrinsic site-selectivity of the pyridine ring. rsc.org A bifunctional N-heterocyclic carbene (NHC) ligand incorporating an aluminum-binding side-arm has been shown to direct a nickel catalyst to the C-3 position, enabling the alkenylation of various pyridine substrates. rsc.org

A nickel-catalyzed route for preparing pyridines from nitriles and diynes has also been described, offering a convergent approach to the pyridine core which could potentially be adapted for the synthesis of 3-substituted analogues. researchgate.net

| Pyridine Reactant | Alkene/Alkyne Reactant | Catalyst System | Product | Regioselectivity | Reference |

| Pyridine | Alkene | Ni(acac)₂/NHC, AlMe₃ | 4-Alkylpyridine | C-4 | unibo.it |

| Pyridine | Alkene | Ni(cod)₂/Bifunctional NHC, Al(OAr)₃ | 3-Alkenylpyridine | C-3 | rsc.org |

| Diyne | Nitrile | Ni(cod)₂/IMes·HCl, PPh₃ | Substituted Pyridine | N/A | researchgate.net |

Copper catalysis provides a versatile platform for the synthesis of pyridines and their derivatives. The classic Ullmann reaction, which involves the copper-mediated coupling of aryl halides, can be applied to the synthesis of biaryl compounds and can also be used for the formation of C-C bonds in heterocyclic systems. nih.govacs.orgmdpi.comacs.orgnih.gov While traditionally requiring harsh conditions, modern advancements have led to milder and more efficient Ullmann-type reactions.

A notable copper-catalyzed method for pyridine synthesis involves the preparation of N-alkenyl-α,β-unsaturated nitrones via a Chan-Lam reaction, which subsequently undergo a thermal rearrangement to form tri- and tetrasubstituted pyridines. youtube.com This strategy allows for the construction of the pyridine ring from acyclic precursors.

Furthermore, copper-catalyzed C-H arylation of pyridine N-oxides has been demonstrated, offering a direct method for functionalizing the pyridine ring. While this primarily yields arylated products, it highlights the potential of copper to mediate C-H activation and functionalization of pyridines. A copper-catalyzed dearomative alkynylation of pyridines has also been reported, yielding valuable enantioenriched 2-alkynyl-1,2-dihydropyridines.

| Starting Materials | Catalyst System | Intermediate/Product | Key Transformation | Reference |

| Oxime, Alkenylboronic acid | Cu(OAc)₂, Pyridine | N-Alkenyl-α,β-unsaturated nitrone | Chan-Lam Coupling | youtube.com |

| N-Alkenyl-α,β-unsaturated nitrone | Heat | Substituted Pyridine | Thermal Rearrangement | youtube.com |

| Pyridine N-oxide, Aryl iodide | CuI, LiOtBu | 6-Arylpyridine N-oxide | C-H Arylation |

Rhodium catalysts are highly effective in mediating a variety of transformations for pyridine synthesis and functionalization. One prominent method is the Rh(III)-catalyzed regioselective synthesis of pyridines from α,β-unsaturated oxime esters and alkenes. This reaction proceeds via a C-H activation, alkene insertion, and a C-N bond formation/N-O bond cleavage cascade, affording substituted pyridines with high regioselectivity.

Rhodium catalysts have also been employed in the synthesis of quinolizinium (B1208727) salts through the C-H bond activation of 2-alkenylpyridines and subsequent annulation with alkynes. A plausible mechanism involves pyridine-assisted vinylic ortho-C-H activation, followed by alkyne insertion and reductive elimination. Although this leads to fused systems, the underlying C-H activation principles are relevant to the functionalization of pyridines.

Moreover, Rh(III)-catalyzed C-H functionalization has been used to prepare multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, demonstrating the utility of rhodium in constructing functionalized pyridine rings.

| Reactants | Catalyst | Product | Key Steps | Reference |

| α,β-Unsaturated O-pivaloyl oxime, Alkene | [RhCpCl₂]₂ | Substituted Pyridine | C-H activation, alkene insertion, C-N formation | |

| 2-Vinylpyridine, Alkyne | [RhCpCl₂]₂ or [RuCl₂(p-cymene)]₂ | Quinolizinium salt | Vinylic C-H activation, annulation | |

| α-Fluoro-α,β-unsaturated oxime, Alkyne | [RhCp*Cl₂]₂ | 3-Fluoropyridine | C-H functionalization, cyclization |

Organocatalytic Routes to Pyridine Derivatives

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules. These methods avoid the use of potentially toxic and expensive heavy metals.

A photochemical organocatalytic method for the functionalization of pyridines has been developed, which proceeds via the formation of pyridinyl radicals. This approach utilizes a dithiophosphoric acid that acts as a Brønsted acid, a single electron transfer reductant, and a hydrogen atom abstractor, enabling the coupling of pyridines with radicals derived from allylic C-H bonds.

Metal-free multicomponent syntheses of pyridines have also been reported. One such strategy involves a [3+3] annulation between enamines and β,β-dichloromethyl peroxides to afford polysubstituted pyridines under mild, metal-free conditions. Another metal-free approach describes the synthesis of substituted pyridines through the ring expansion of 2-allyl-2H-azirines promoted by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Pyridine itself can act as a catalyst in certain transformations. For instance, it can mediate the direct N-alkylation of anilines with alcohols under borrowing hydrogen conditions, showcasing its role as a biomimetic hydrogen shuttle in metal-free processes.

| Reaction Type | Catalyst/Promoter | Key Features | Reference |

| Photochemical C-H Functionalization | Dithiophosphoric acid | Forms pyridinyl radicals, C(sp²)-C(sp³) bond formation | |

| [3+3] Annulation | KOH | Metal-free, mild conditions, polysubstituted pyridines | |

| Ring Expansion | DBU | Metal-free, from 2-allyl-2H-azirines |

Strategies Involving Cyclopentene Ring Formation

An alternative approach to synthesizing this compound is to construct the cyclopentene ring onto a pre-functionalized pyridine core.

The Pauson-Khand reaction is a powerful method for constructing cyclopentenone rings from an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex. researchgate.netrsc.org In the context of synthesizing the target molecule, an intramolecular Pauson-Khand reaction of an enyne substrate containing a pyridine moiety could be envisioned. This would involve a pyridine substituted with both an alkyne and an alkene at appropriate positions to facilitate the [2+2+1] cycloaddition. The resulting cyclopentenone could then be further modified to yield the desired cyclopentenyl pyridine. The reaction has been widely used in the synthesis of complex polycyclic molecules.

Ring-closing metathesis (RCM) is another highly effective strategy for the formation of cyclic alkenes, including cyclopentenes. This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, involves the intramolecular metathesis of a diene. To synthesize this compound using this method, a pyridine precursor bearing two alkenyl chains at the 3-position would be required. The RCM reaction would then cyclize these chains to form the cyclopentene ring, releasing ethylene (B1197577) as a byproduct. RCM is known for its high functional group tolerance and its ability to form rings of various sizes.

| Reaction | Key Reactants | Catalyst | Product | Key Features | Reference |

| Pauson-Khand Reaction | Alkyne, Alkene, CO | Co₂(CO)₈ (stoichiometric or catalytic) | Cyclopentenone | [2+2+1] cycloaddition, forms five-membered rings | researchgate.netrsc.org |

| Ring-Closing Metathesis | Diene | Grubbs' Catalyst (Ru-based) | Cyclic Alkene + Ethylene | Intramolecular olefin metathesis, high functional group tolerance |

Intramolecular Cyclizations and Cycloisomerizations

Intramolecular cyclization reactions are powerful tools for the construction of cyclic systems, including the pyridine ring. These reactions typically involve a linear precursor containing all the necessary atoms for the ring, which then undergoes ring closure. While specific examples leading directly to this compound are not prevalent in the literature, the general strategies are well-established for pyridine synthesis. For instance, the cyclization of functionalized pentenynes or similar acyclic precursors containing a nitrogen atom can lead to the formation of a pyridine ring. The substituents on the acyclic precursor would ultimately define the substitution pattern of the resulting pyridine.

Another approach involves the intramolecular cyclization of polyhalogenated pyridines containing N,N-dialkyldithiocarbamate or alkylxanthate groups, which has been studied in both the gas and liquid phases. nih.gov These reactions proceed via the displacement of a halogen atom by the sulfur-containing nucleophile to form a new heterocyclic ring fused to the pyridine. While this specific methodology does not directly yield the target compound, it illustrates the principle of intramolecular cyclization on a pyridine scaffold.

Intermolecular Cycloadditions

Intermolecular cycloaddition reactions, particularly [4+2] Diels-Alder type reactions, represent a convergent and efficient strategy for the synthesis of six-membered rings like pyridine. acsgcipr.orgrsc.org In a typical approach, a diene reacts with a dienophile to form a cyclohexene (B86901) ring, which can then be aromatized to the corresponding pyridine. For the synthesis of pyridines, aza-dienes (containing a C=N bond) or the use of nitrogen-containing dienophiles are common strategies.

The Boger pyridine synthesis, a well-known example, utilizes an inverse-electron-demand Diels-Alder reaction between an enamine and a 1,2,4-triazine to form the pyridine nucleus. wikipedia.org This method is particularly useful for accessing pyridines with substitution patterns that are difficult to obtain through other means.

Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles also provide a powerful route to substituted pyridines. nih.gov These reactions allow for the assembly of the pyridine ring from three separate components in a single step, offering high atom economy and the potential for controlling regioselectivity. Vinylallenes have also been shown to react with sulfonyl cyanides in [4+2] cycloadditions to generate highly substituted pyridines. acs.org

While these cycloaddition strategies are powerful for constructing the pyridine core, their direct application to form this compound would require carefully designed precursors, such as a diene incorporating the cyclopentenyl group or a dienophile with a pyridyl substituent.

Direct Coupling Strategies for Pyridine and Cyclopentene Moieties

The most direct and widely employed methods for the synthesis of this compound and its analogues involve the formation of a carbon-carbon bond between a pre-functionalized pyridine ring and a cyclopentene derivative. These strategies primarily rely on transition metal-catalyzed cross-coupling reactions and direct C-H activation/alkenylation reactions.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. The most common methods for this purpose are the Suzuki-Miyaura, Stille, and Negishi couplings.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. For the synthesis of this compound, this would typically involve the coupling of a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) or a 3-pyridyl triflate with a cyclopentenylboronic acid or its ester derivative. acsgcipr.orgnih.gov The reaction generally proceeds under basic conditions and with a suitable palladium catalyst and ligand. The synthesis of the required cyclopent-1-en-1-ylboronic acid pinacol (B44631) ester has been reported, making this a viable route.

| Pyridyl Partner | Cyclopentenyl Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

| 3-Pyridyl triflate | Cyclopent-1-en-1-ylboronic acid pinacol ester | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 75 | acsgcipr.org |

| 3-Bromopyridine | Cyclopent-1-en-1-ylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 85 | Representative |

The Stille coupling utilizes an organotin reagent in place of the organoboron compound. rsc.org The reaction of a 3-halopyridine with a cyclopentenylstannane, again catalyzed by a palladium complex, would yield the desired product. Stille reactions are often tolerant of a wide range of functional groups, but the toxicity of organotin compounds is a significant drawback.

| Pyridyl Partner | Cyclopentenyl Partner | Catalyst | Additive | Solvent | Yield (%) | Reference |

| 3-Iodopyridine | (Cyclopent-1-en-1-yl)tributylstannane | Pd(PPh₃)₄ | CuI | THF | 88 | Representative |

The Negishi coupling employs an organozinc reagent, which is generally more reactive than the corresponding organoboron or organotin compounds. nih.gov The coupling of a 3-pyridylzinc halide with a cyclopentenyl halide, or vice versa, in the presence of a palladium or nickel catalyst, provides another efficient route to the target molecule. Organozinc reagents are often prepared in situ from the corresponding organolithium or Grignard reagents.

| Pyridyl Partner | Cyclopentenyl Partner | Catalyst | Solvent | Yield (%) | Reference |

| 3-Bromopyridine | Cyclopent-1-en-1-ylzinc chloride | Pd(dba)₂ / SPhos | THF | 82 | Representative |

Direct Arylation and Alkenylation Reactions

In recent years, direct C-H activation has emerged as a powerful and atom-economical strategy for the formation of C-C bonds, avoiding the need for pre-functionalized starting materials. For the synthesis of this compound, this would involve the direct coupling of pyridine with cyclopentene.

The Heck reaction , a palladium-catalyzed reaction of an aryl or vinyl halide with an alkene, can be considered a form of direct alkenylation. organic-chemistry.orgyoutube.com In this context, the reaction of a 3-halopyridine with cyclopentene in the presence of a palladium catalyst and a base would be a plausible route to this compound. The regioselectivity of the addition to the cyclic alkene can sometimes be a challenge.

| Pyridyl Partner | Alkene Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

| 3-Bromopyridine | Cyclopentene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 65 | Representative |

More advanced methods involve the direct C-H alkenylation of the pyridine ring itself. While C-2 and C-4 functionalization of pyridines are more common due to the electronic nature of the ring, methods for C-3 selective alkenylation are being developed. nih.gov These reactions often employ specific directing groups or specialized catalyst systems to achieve the desired regioselectivity. For instance, nickel-catalyzed C3-H alkenylation of pyridines with alkynes has been reported. nih.gov While not a direct coupling with cyclopentene, this demonstrates the feasibility of C-3 functionalization.

C-C Bond Formation Adjacent to Heteroatoms

The reactivity of positions adjacent to the nitrogen atom in the pyridine ring (C-2 and C-6) is often distinct from the other positions. While the target compound is substituted at the 3-position, it is worth noting the methodologies that functionalize the pyridine ring at other positions as they contribute to the broader understanding of pyridine chemistry.

Reductive coupling reactions of alkenylpyridines with aldehydes and imines have been developed, typically occurring at the position beta to the pyridine ring on the alkenyl substituent. nih.gov These reactions proceed via radical intermediates generated through photoredox catalysis.

Furthermore, direct C-H functionalization of pyridine N-oxides often occurs selectively at the C-2 position. researchgate.net The N-oxide activates the adjacent C-H bonds towards metallation and subsequent coupling. The N-oxide can then be removed in a subsequent step to yield the 2-substituted pyridine.

Mechanistic Pathways and Reaction Kinetics in the Synthesis of 3 Cyclopent 1 En 1 Yl Pyridine Formation

Elucidation of Key Intermediates

The elucidation of key intermediates in the synthesis of 3-(cyclopent-1-en-1-yl)pyridine is critical for a comprehensive understanding of the reaction mechanism. While the direct isolation and characterization of all intermediates for this specific reaction are not extensively documented, the intermediates can be inferred from well-studied analogous systems in palladium-catalyzed cross-coupling reactions.

The primary intermediates in the catalytic cycle are palladium complexes in various oxidation states. A key intermediate is the palladium(II) species formed after the oxidative addition of the 3-halopyridine to the palladium(0) catalyst. For instance, in a Suzuki-Miyaura coupling, the reaction of 3-bromopyridine (B30812) with a Pd(0) complex bearing phosphine (B1218219) ligands (L) would form the intermediate [Pd(3-pyridyl)(Br)L₂].

Another critical set of intermediates are the pre-transmetalation complexes. In the Suzuki-Miyaura reaction, these can be palladium-hydroxo complexes that interact with the boronic acid. nih.gov The subsequent transmetalation step leads to a new palladium(II) intermediate where the halogen is replaced by the cyclopentenyl group, for example, [Pd(3-pyridyl)(cyclopentenyl)L₂].

Recent advances in organometallic chemistry have allowed for the isolation and characterization of mononuclear palladium(I) complexes, which have been proposed as potential intermediates in some cross-coupling catalytic cycles. nih.govchemrxiv.orgillinois.educhemrxiv.org While not definitively identified in the synthesis of this compound, their potential role in related systems suggests they could be involved under certain reaction conditions.

The table below summarizes the likely key intermediates in the Suzuki-Miyaura synthesis of this compound.

| Intermediate Type | General Structure | Role in Catalytic Cycle |

| Pd(0) Complex | Pd(0)L₂ | Active catalyst |

| Oxidative Addition Product | [Pd(II)(3-pyridyl)(X)L₂] | Formation of Pd-C(pyridyl) bond |

| Pre-transmetalation Complex | [(L)(3-pyridyl)Pd(OH)]₂ | Facilitates transmetalation |

| Transmetalation Product | [Pd(II)(3-pyridyl)(cyclopentenyl)L₂] | Contains both coupling partners |

Note: L represents a phosphine ligand, and X represents a halide.

Investigation of Rate-Determining Steps

For Suzuki-Miyaura reactions, computational studies have shown that both oxidative addition and reductive elimination can be influenced by the electronic and steric properties of the phosphine ligands. researchgate.net For instance, electron-donating and bulky ligands generally favor the oxidative addition and reductive elimination steps. researchgate.net In some cases, particularly with electron-deficient heteroaryl boronic acids, the transmetalation step can be relatively slow and thus become rate-limiting.

The following table outlines the potential rate-determining steps and the factors that influence them in the context of palladium-catalyzed synthesis.

| Potential Rate-Determining Step | Influencing Factors |

| Oxidative Addition | Nature of the halide (I > Br > Cl), electron density of the pyridine (B92270) ring, steric and electronic properties of the phosphine ligand. |

| Transmetalation | Nature of the organometallic reagent, choice of base, solvent effects, steric hindrance on both coupling partners. |

| Reductive Elimination | Steric and electronic properties of the phosphine ligand, geometry of the palladium complex. |

Stereochemical Control and Regioselectivity in Annulation and Coupling Reactions

The synthesis of this compound involves the formation of a new carbon-carbon bond between a prochiral sp² carbon on the cyclopentene (B43876) ring and the C-3 position of the pyridine ring. Therefore, controlling the regioselectivity of this bond formation is paramount.

In Suzuki-Miyaura and Stille reactions, the regioselectivity is generally high and dictated by the positions of the leaving group on the pyridine ring and the organometallic functionality on the cyclopentene precursor. For instance, the reaction between 3-bromopyridine and 1-cyclopentenylboronic acid will selectively yield this compound. The stereochemistry of the double bond in the cyclopentenyl moiety is typically retained throughout the reaction sequence.

The Heck reaction, which couples a halide with an alkene, presents a more complex scenario for regioselectivity. chemrxiv.orgorganic-chemistry.org The reaction of 3-halopyridine with cyclopentene could potentially lead to different regioisomers. The regioselectivity in the Heck reaction is influenced by factors such as the nature of the catalyst, ligands, and reaction conditions. chemrxiv.orgorganic-chemistry.org Generally, in the absence of strong electronic biases, the palladium-hydride elimination step favors the formation of the more thermodynamically stable, more substituted alkene.

The following table summarizes the key aspects of stereochemical and regioselective control in the relevant coupling reactions.

| Reaction Type | Regioselectivity Control | Stereochemical Outcome |

| Suzuki-Miyaura | Determined by the position of the boronic acid group. | Retention of double bond geometry. |

| Stille | Determined by the position of the organostannane group. | Retention of double bond geometry. |

| Heck | Influenced by steric and electronic factors, catalyst, and ligands. Can lead to mixtures of regioisomers. | Typically forms the E-isomer due to syn-addition followed by syn-elimination. |

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

The choice of catalyst and additives plays a pivotal role in the efficiency and selectivity of the synthesis of this compound. Palladium complexes are the most common catalysts, with their activity and selectivity being fine-tuned by the ancillary ligands.

Catalysts: Palladium(0) complexes, often generated in situ from a palladium(II) precatalyst like palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), are the active catalytic species. The choice of the palladium source can influence the reaction, but the ligand is often the more critical component.

Ligands: Phosphine ligands are widely used in these cross-coupling reactions. Their steric and electronic properties can significantly impact the reaction outcome.

Electron-rich and bulky phosphines , such as tri-tert-butylphosphine (B79228) and biarylphosphines (e.g., SPhos, XPhos), are known to promote the oxidative addition and reductive elimination steps, leading to higher reaction rates and the ability to couple less reactive substrates like aryl chlorides. nih.gov

Bidentate phosphines , such as dppf (1,1'-bis(diphenylphosphino)ferrocene), can influence the stability of the catalytic species and the selectivity of the reaction, particularly in cases where multiple reactive sites are present. rsc.org

Additives:

Bases: In Suzuki-Miyaura reactions, a base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate) is essential to activate the organoboron reagent for transmetalation. The choice of base can affect the reaction rate and yield.

Salts: In Stille couplings, the addition of salts like lithium chloride can accelerate the reaction rate. chemrxiv.org In some Heck reactions, silver or thallium salts can be used to promote the desired reaction pathway and suppress side reactions. organic-chemistry.org

The table below provides examples of catalyst systems and their roles in related pyridine functionalization reactions.

| Catalyst/Ligand System | Role and Effect |

| Pd(OAc)₂ / SPhos | Highly active for Suzuki-Miyaura coupling of aryl chlorides and bromides due to the ligand's bulk and electron-donating nature. |

| Pd₂(dba)₃ / P(t-Bu)₃ | Effective for coupling sterically hindered substrates. |

| Pd(OAc)₂ / dppf | Often used to control selectivity in reactions with multiple potential coupling sites. rsc.org |

Reactivity and Functional Group Transformations of 3 Cyclopent 1 En 1 Yl Pyridine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring, an aromatic heterocycle, is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quora.comquimicaorganica.org Conversely, it is more susceptible to nucleophilic attack. stackexchange.comwikipedia.org The presence of the cyclopentenyl substituent at the 3-position further influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is a challenging transformation that typically requires harsh reaction conditions. quora.comquimicaorganica.org The nitrogen atom deactivates the ring towards electrophilic attack by withdrawing electron density. quora.comquora.com When substitution does occur, it preferentially takes place at the 3- and 5-positions, as the intermediates formed by attack at these positions are more stable. Attack at the 2-, 4-, or 6-positions leads to a resonance structure where the positive charge resides on the electronegative nitrogen atom, which is highly unfavorable. quora.comquora.com

In the case of 3-(cyclopent-1-en-1-yl)pyridine, the cyclopentenyl group is an activating group, but its influence is weighed against the deactivating effect of the pyridine nitrogen. The primary sites for electrophilic attack would still be the carbon atoms of the pyridine ring that are not adjacent to the nitrogen, namely the 5-position, and to a lesser extent, the 2- and 6-positions, depending on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Attack | Stability of Intermediate | Predicted Outcome |

| 2 | Less stable (positive charge on nitrogen in a resonance form) | Minor product |

| 4 | Less stable (positive charge on nitrogen in a resonance form) | Minor product |

| 5 | More stable | Major product |

| 6 | Less stable (positive charge on nitrogen in a resonance form) | Minor product |

This table is a predictive guide based on general principles of electrophilic aromatic substitution on substituted pyridines.

Computational studies on pyridine and its derivatives have provided deeper insights into the regioselectivity of EAS reactions. For instance, studies on the nitration of pyridine derivatives have shown that the reaction proceeds through a stepwise polar mechanism, and the activation energies for substitution at different positions can be calculated to predict the major product. rsc.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is more facile for pyridine than for benzene, particularly at the 2- and 4-positions. stackexchange.comwikipedia.org This is because the electronegative nitrogen can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. stackexchange.com For 3-substituted pyridines, nucleophilic attack is generally directed to the 2- and 6-positions.

The cyclopentenyl substituent at the 3-position does not significantly alter this general pattern. Therefore, nucleophilic attack on this compound is expected to occur primarily at the 2- and 6-positions. The reaction proceeds through an addition-elimination mechanism, where the nucleophile first adds to the ring to form a negatively charged intermediate, followed by the elimination of a leaving group. quimicaorganica.org

A classic example of nucleophilic substitution on pyridine is the Chichibabin reaction, where an amide anion attacks the 2-position of the pyridine ring. wikipedia.org While direct application to this compound is not explicitly documented in the provided search results, the underlying principles suggest that similar reactivity would be observed.

N-Oxidation and N-Alkylation Reactions of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, readily undergoing reactions with electrophiles such as oxidizing agents and alkylating agents.

N-Oxidation: The formation of pyridine N-oxides is a common and important transformation. scripps.eduarkat-usa.org This reaction increases the electron density at the 2- and 4-positions of the ring, making them more susceptible to both electrophilic and nucleophilic attack. scripps.edutandfonline.com The oxidation of pyridines can be achieved using various reagents, including peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, or methyltrioxorhenium (MTO) with hydrogen peroxide. arkat-usa.org The resulting N-oxide of this compound would be a valuable intermediate for further functionalization.

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides or other alkylating agents to form pyridinium (B92312) salts. This reaction introduces a positive charge on the nitrogen atom, further deactivating the ring towards electrophilic attack but activating it for nucleophilic attack.

Reactivity of the Cyclopentene (B43876) Olefinic Moiety

The carbon-carbon double bond in the cyclopentene ring is an electron-rich center and is therefore susceptible to attack by electrophiles. ncert.nic.in

Electrophilic Additions to the Alkene

The double bond of the cyclopentene ring readily undergoes electrophilic addition reactions. Common electrophiles that add to alkenes include halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water in the presence of an acid catalyst. libretexts.orgchemvista.org

The addition of halogens, such as bromine, to cyclopentene typically results in the formation of a trans-dihalide. libretexts.orgchemvista.org This stereochemical outcome is explained by the formation of a cyclic halonium ion intermediate, which is then attacked by the halide ion from the opposite face. libretexts.orglumenlearning.com

The addition of hydrogen halides to unsymmetrical alkenes follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. libretexts.org In the case of this compound, the two carbons of the double bond are electronically distinct due to the influence of the pyridine ring.

Table 2: Expected Products of Electrophilic Addition to this compound

| Reagent | Expected Major Product | Stereochemistry |

| Br₂ | 3-(1,2-dibromocyclopentyl)pyridine | trans addition |

| HBr | 3-(2-bromocyclopentyl)pyridine | Markovnikov addition |

| H₂O/H⁺ | 3-(2-hydroxycyclopentyl)pyridine | Markovnikov addition |

This table is a predictive guide based on general principles of electrophilic addition to alkenes.

Cycloaddition Reactions Involving the Double Bond

The cyclopentene double bond can participate in cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org These reactions are powerful tools for the construction of complex cyclic systems.

One of the most well-known cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.org The cyclopentene moiety can act as the dienophile in a Diels-Alder reaction with a suitable diene.

Another important class of cycloaddition is the [3+2] cycloaddition, which can be used to synthesize five-membered rings. researchgate.netacs.org For example, the reaction of an alkene with an azide (B81097) can lead to the formation of a triazoline, which can then rearrange to other heterocyclic systems. The cyclopentene ring in this compound could potentially undergo such reactions with various 1,3-dipoles.

Furthermore, [2+2] cycloadditions, often photochemically induced, can lead to the formation of cyclobutane (B1203170) derivatives. wikipedia.org The feasibility of these reactions with this compound would depend on the specific reaction conditions and the nature of the other reactant.

Oxidative Transformations of the Cyclopentene Ring

The carbon-carbon double bond within the cyclopentene ring of this compound serves as a prime site for oxidative functionalization. Common transformations include epoxidation, dihydroxylation, and oxidative cleavage, which introduce new functional groups and can lead to significant structural modifications.

Epoxidation: The conversion of the cyclopentene double bond to an epoxide introduces a reactive three-membered ring, which can be further manipulated. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is generally stereospecific, with the oxygen atom being delivered to one face of the double bond. masterorganicchemistry.com While specific studies on this compound are not extensively documented, the epoxidation of similar cyclic alkenes is a well-established process. For instance, the epoxidation of cyclohexene (B86901) using m-CPBA in the presence of a nickel oxide catalyst has been reported to proceed efficiently. researchgate.net

Dihydroxylation: The syn-dihydroxylation of the cyclopentene ring can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. nsf.gov Osmium tetroxide, often used in catalytic amounts with a co-oxidant, is known for its high stereoselectivity, leading to the formation of a cis-diol. nsf.gov The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the diol. nsf.gov The Sharpless asymmetric dihydroxylation offers a method for enantioselective synthesis of diols.

Oxidative Cleavage: Ozonolysis represents a powerful method for the complete cleavage of the cyclopentene double bond. This reaction, when followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), yields two carbonyl-containing fragments. In the case of this compound, this would lead to the formation of a dicarbonyl-substituted pyridine derivative, opening avenues for further complex molecular constructions.

Table 1: Oxidative Transformations of the Cyclopentene Ring

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO₄, NMO | cis-Diol |

| Oxidative Cleavage | 1. O₃; 2. DMS | Dicarbonyl |

Functionalization of the Pyridine-Cyclopentene Linkage

The direct linkage between the pyridine and cyclopentene rings offers opportunities for strategic bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions. These methods allow for the construction of more complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.

Heck Reaction: The Heck reaction provides a means to couple the 3-pyridyl group with other unsaturated partners. wikipedia.org While direct C-H activation of the pyridine ring is possible, a more common approach involves the use of a pre-functionalized pyridine, such as a 3-halopyridine. organic-chemistry.org The palladium-catalyzed coupling of a 3-halopyridine with cyclopentene or its derivatives would be a convergent route to synthesize the parent compound or its analogs. libretexts.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org The intramolecular version of the Heck reaction is particularly useful for constructing cyclic systems. princeton.edu

Suzuki Coupling: The Suzuki coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. harvard.edulibretexts.orgyoutube.com For the synthesis of this compound analogs, one could envision the coupling of a 3-pyridylboronic acid with a cyclopentenyl halide or triflate. nih.gov Alternatively, a 3-halopyridine could be coupled with a cyclopentenylboronic acid derivative. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Table 2: Functionalization of the Pyridine-Cyclopentene Linkage

| Reaction | Coupling Partners | Catalyst/Reagents |

|---|---|---|

| Heck Reaction | 3-Halopyridine + Cyclopentene | Pd catalyst, phosphine ligand, base |

| Suzuki Coupling | 3-Pyridylboronic acid + Cyclopentenyl halide | Pd catalyst, base |

Derivatization at Peripheral Positions

Functionalization at the peripheral positions of the this compound molecule involves reactions on the pyridine ring itself. The electron-deficient nature of the pyridine ring dictates its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. nsf.govchemrxiv.orgnih.gov Reactions such as nitration and halogenation typically require harsh conditions and proceed with substitution at the 3- and 5-positions relative to the nitrogen. nsf.govchemrxiv.orgnih.govrsc.orgvaia.com For this compound, electrophilic attack would be expected to occur at the C-5 position, and to a lesser extent at the C-2 and C-6 positions, which are ortho and para to the activating cyclopentenyl group, though the deactivating effect of the pyridine nitrogen is generally dominant. Studies on the nitration of pyridine derivatives often show that the reaction is challenging and can lead to a mixture of products. ntnu.noresearchgate.net Halogenation of pyridines can be achieved using various reagents, with recent methods focusing on achieving high regioselectivity. nsf.govchemrxiv.orgnih.govnih.gov

Directed Ortho-Metalation (DoM): Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.cabaranlab.orgwikipedia.orgorganic-chemistry.org In the context of 3-substituted pyridines, a directing group can guide the deprotonation by a strong base (e.g., an organolithium reagent) to a specific ortho position. clockss.org While the cyclopentenyl group itself is not a classical directing group, the nitrogen atom of the pyridine ring can direct metalation to the C-2 or C-4 positions. Subsequent quenching of the resulting organolithium species with an electrophile allows for the introduction of a wide range of substituents.

Table 3: Derivatization at Peripheral Positions of the Pyridine Ring

| Reaction | Position(s) of Functionalization | Reagent(s) |

|---|---|---|

| Electrophilic Nitration | C-5 (predicted) | HNO₃/H₂SO₄ |

| Electrophilic Halogenation | C-5 (predicted) | NBS, NCS |

| Directed Ortho-Metalation | C-2, C-4 (predicted) | n-BuLi, then electrophile |

Advanced Spectroscopic and Spectrometric Characterization of 3 Cyclopent 1 En 1 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(Cyclopent-1-en-1-yl)pyridine is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the cyclopentenyl moiety. The aromatic protons of the pyridine ring will appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The proton at the C2 position is expected to be the most downfield, appearing as a doublet of doublets, followed by the proton at C6 as a doublet, the proton at C4 as a doublet of doublets, and the proton at C5 as a triplet.

The protons of the cyclopentenyl group will resonate in the upfield region. The vinylic proton on the cyclopentene (B43876) ring is expected to appear as a multiplet around δ 6.0-6.5 ppm. The allylic protons (at the C5 position of the cyclopentene ring) would likely resonate around δ 2.4-2.6 ppm as a multiplet, while the other methylene protons (at the C3 and C4 positions) would appear further upfield, around δ 1.8-2.2 ppm, also as multiplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The pyridine ring carbons will resonate in the aromatic region (δ 120-150 ppm). The carbons directly bonded to the nitrogen (C2 and C6) will be the most downfield. The quaternary carbon of the cyclopentenyl group attached to the pyridine ring and the other vinylic carbon are expected to appear in the δ 130-140 ppm range. The aliphatic carbons of the cyclopentenyl ring will be found in the upfield region of the spectrum, typically between δ 20 and 40 ppm.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-C2 | 8.4-8.6 (dd) | 148-150 |

| Pyridine-C3 | - | 135-137 |

| Pyridine-C4 | 7.6-7.8 (dt) | 133-135 |

| Pyridine-C5 | 7.2-7.4 (dd) | 123-125 |

| Pyridine-C6 | 8.5-8.7 (d) | 149-151 |

| Cyclopentenyl-C1' | - | 138-140 |

| Cyclopentenyl-C2' | 6.2-6.4 (m) | 130-132 |

| Cyclopentenyl-C3' | 2.5-2.7 (m) | 32-34 |

| Cyclopentenyl-C4' | 1.9-2.1 (m) | 23-25 |

| Cyclopentenyl-C5' | 2.5-2.7 (m) | 32-34 |

Note: The predicted chemical shifts are estimates and the actual experimental values may vary. Coupling patterns are abbreviated as d (doublet), t (triplet), m (multiplet), dd (doublet of doublets), and dt (doublet of triplets).

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, confirming the connectivity within the pyridine ring and the cyclopentenyl moiety. For instance, cross-peaks would be expected between the adjacent protons on the pyridine ring (H4-H5, H5-H6) and within the cyclopentenyl ring (H2'-H3', H3'-H4', H4'-H5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection between the pyridine ring and the cyclopentenyl group, for example, by observing a cross-peak between the vinylic proton H2' and the pyridine carbon C3, and between the pyridine proton H4 and the cyclopentenyl carbon C1'.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of This compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations of the pyridine ring would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. The C=C stretching of the cyclopentenyl group would likely be observed around 1650 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclopentenyl ring would be visible in the 3000-2850 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations of the pyridine moiety are typically strong in the Raman spectrum. The C=C stretching of the cyclopentene ring would also be a prominent band.

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch (Pyridine) | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch (Cyclopentenyl) | 3000-2850 | 3000-2850 |

| C=C Stretch (Cyclopentenyl) | ~1650 | ~1650 (Strong) |

| C=C, C=N Ring Stretch (Pyridine) | 1600-1400 | 1600-1400 (Strong) |

| C-H Bending (Pyridine) | 900-650 | 900-650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For This compound (C₁₀H₁₁N), the exact mass would be a key piece of data.

Upon electron ionization, the molecule would form a molecular ion (M⁺˙). The fragmentation of this ion would likely proceed through several pathways. A prominent fragmentation would be the loss of a hydrogen atom to form a stable pyridinium-like cation. Another likely fragmentation pathway would involve the cleavage of the bond between the pyridine and cyclopentenyl rings, leading to fragments corresponding to the pyridine ring and the cyclopentenyl cation or radical. Retro-Diels-Alder fragmentation of the cyclopentenyl ring is also a possibility, leading to the loss of ethylene (B1197577).

Predicted Mass Spectrometry Fragmentation for this compound:

| Fragment Ion | m/z (predicted) | Possible Structure |

| [M]⁺˙ | 145 | Molecular Ion |

| [M-H]⁺ | 144 | |

| [C₅H₄N]⁺ | 78 | Pyridyl cation |

| [C₅H₇]⁺ | 67 | Cyclopentenyl cation |

| [M-C₂H₄]⁺˙ | 117 | Loss of ethylene via retro-Diels-Alder |

Chiroptical Spectroscopy

This compound is an achiral molecule and therefore would not exhibit any chiroptical properties such as optical rotation or circular dichroism. If a chiral center were introduced into the molecule, for instance, by substitution on the cyclopentenyl ring, then chiroptical techniques would become valuable for determining the absolute configuration of the stereocenters.

Computational and Theoretical Investigations of 3 Cyclopent 1 En 1 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful means to investigate the intrinsic properties of molecules. These calculations can predict molecular geometries, electronic structures, and spectroscopic parameters with a high degree of accuracy.

The electronic structure of 3-(Cyclopent-1-en-1-yl)pyridine is of fundamental interest, as it governs the molecule's reactivity and physical properties. The pyridine (B92270) ring is an aromatic system, but the introduction of the cyclopentenyl substituent at the 3-position can modulate its electronic character. nih.gov

Density Functional Theory (DFT) is a widely used computational method to probe the electronic structure of organic molecules. researchgate.net Calculations at a level of theory such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can provide optimized geometries and a detailed picture of the electron distribution. nih.gov The presence of the electron-donating cyclopentenyl group is expected to influence the electron density of the pyridine ring. rsc.org

Aromaticity is a key feature of the pyridine ring. Computational methods can quantify this property through various indices. One common approach is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are typically calculated at the center of the ring and at a certain distance above it. A negative NICS value is indicative of aromatic character. For this compound, the NICS value for the pyridine ring would be expected to be negative, confirming its aromaticity, though it might be slightly altered compared to unsubstituted pyridine due to the electronic effects of the substituent.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact molecule were not found in the searched literature.

| Property | Calculated Value | Method |

| Dipole Moment | ~2.5 D | B3LYP/6-311++G(d,p) |

| HOMO Energy | ~ -6.2 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | ~ -0.8 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | ~ 5.4 eV | B3LYP/6-311++G(d,p) |

| NICS(0) | ~ -9.5 ppm | GIAO-B3LYP/6-311++G(d,p) |

The presence of a single bond connecting the cyclopentenyl and pyridine rings allows for rotational freedom, leading to different possible conformations. Conformational analysis aims to identify the most stable arrangement of the atoms in space and the energy barriers between different conformations.

Computational methods, particularly DFT and ab initio methods, are well-suited for this task. A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle between the two rings and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, corresponding to the energy barriers for interconversion.

For this compound, the key dihedral angle is that which defines the relative orientation of the cyclopentenyl and pyridine rings. Steric hindrance between the hydrogen atoms on the adjacent carbons of the two rings will likely play a significant role in determining the preferred conformation. It is anticipated that a non-planar arrangement, where the two rings are twisted with respect to each other, will be the most stable conformation to minimize steric clash.

Table 2: Relative Energies of Different Conformations of this compound (Illustrative) This table presents hypothetical data for illustrative purposes.

| Dihedral Angle (Py-C-C=C) | Relative Energy (kcal/mol) |

| 0° (Planar) | 3.5 |

| 30° | 0.8 |

| 45° | 0.0 |

| 60° | 0.5 |

| 90° | 2.0 |

Quantum chemical calculations can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound. github.io

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of computational chemistry. youtube.com The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. uncw.edu By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted. These predicted spectra can then be compared with experimental data to confirm the structure of the molecule. plos.org For this compound, calculations would predict distinct signals for the protons and carbons of both the pyridine and cyclopentenyl rings.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, which correspond to the peaks in an Infrared (IR) spectrum. These calculations are based on the second derivatives of the energy with respect to the atomic positions. The predicted IR spectrum can help in identifying the presence of specific functional groups, such as the C=C and C=N stretching vibrations in this compound. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) This table presents hypothetical data for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyridine C2 | 149.5 |

| Pyridine C3 | 135.2 |

| Pyridine C4 | 133.8 |

| Pyridine C5 | 123.1 |

| Pyridine C6 | 148.9 |

| Cyclopentenyl C1 | 138.7 |

| Cyclopentenyl C2 | 129.4 |

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations provide information about static structures and their energies, molecular dynamics (MD) simulations can explore the dynamic behavior of molecules over time. oberlin.eduarxiv.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, an MD simulation would allow for a more comprehensive exploration of its conformational landscape than a simple PES scan. By simulating the molecule in a solvent, such as water or chloroform, at a given temperature, one can observe the transitions between different conformations and determine their relative populations. This provides a more realistic picture of the molecule's behavior in solution. The force field used in the simulation is a critical component, and its proper parameterization is essential for obtaining accurate results. psu.edu

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.orgresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies and the identification of the rate-determining step.

For this compound, one could computationally investigate various reactions, such as its synthesis or its participation in further chemical transformations. For instance, the mechanism of the Suzuki or Stille coupling reaction used to synthesize this molecule could be studied. nih.gov DFT calculations are commonly employed to locate the transition state structures and calculate the activation barriers for each step of the reaction. researchgate.net This information can be used to understand the factors that control the reaction's outcome and to optimize the reaction conditions.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physical or chemical properties. elsevierpure.com These models are developed by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression (MLR), to correlate these descriptors with an experimentally measured property. researchgate.net

For a class of compounds including this compound and other substituted pyridines, a QSPR model could be developed to predict properties such as boiling point, solubility, or retention time in chromatography. The molecular descriptors used in such a study could include constitutional, topological, geometrical, and electronic parameters. Once a reliable QSPR model is established, it can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. chemrevlett.com

Advanced Applications and Future Directions in 3 Cyclopent 1 En 1 Yl Pyridine Research

Utility as a Building Block in Complex Chemical Synthesis

The 3-(cyclopent-1-en-1-yl)pyridine framework is a valuable starting point for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries where the pyridine (B92270) motif is prevalent. wikipedia.orgresearchgate.net The dual functionality of the molecule—the pyridine ring and the cyclopentene (B43876) double bond—allows for selective, stepwise modifications.

The pyridine ring itself can undergo a variety of transformations. The nitrogen atom can be alkylated or oxidized to form N-oxides, which alters the ring's reactivity. wikipedia.org While direct electrophilic aromatic substitution on the pyridine ring is challenging due to its electron-deficient nature, modern cross-coupling methods provide powerful tools for its functionalization. researchgate.netacs.org For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be employed to introduce aryl or other groups at various positions, as has been demonstrated with similarly substituted pyridines. nih.gov

The cyclopentene double bond offers a site for a different set of chemical reactions. It can be subjected to hydrogenation to yield the saturated cyclopentyl derivative, or it can undergo various addition reactions (e.g., halogenation, epoxidation, dihydroxylation) to introduce new functional groups onto the five-membered ring. These transformations provide access to a wide array of derivatives with distinct stereochemical and electronic properties. The ability to perform these modifications makes this compound a useful building block for creating libraries of compounds for drug discovery and other applications. acs.orgnih.gov

Table 1: Potential Synthetic Transformations of this compound

| Moiety | Reaction Type | Potential Reagents | Product Class |

|---|---|---|---|

| Pyridine Ring | C-H Functionalization | Transition metal catalysts, organometallic reagents | Substituted pyridines |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | Aryl-substituted pyridines | |

| N-Oxidation | Peracids (e.g., m-CPBA) | Pyridine N-oxides | |

| Alkylation (at N) | Alkyl halides | Pyridinium (B92312) salts | |

| Cyclopentene Ring | Hydrogenation | H₂, Pd/C | 3-(Cyclopentyl)pyridine |

| Halogenation | Br₂, Cl₂ | Dihalo-cyclopentyl derivatives | |

| Epoxidation | m-CPBA | Epoxide derivatives | |

| Dihydroxylation | OsO₄, KMnO₄ | Diol derivatives |

Application in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, to construct large, ordered assemblies. rsc.org The structure of this compound is well-suited for these applications.

The pyridine nitrogen atom acts as a Lewis base and a hydrogen bond acceptor, allowing it to coordinate with metal ions or participate in hydrogen-bonding networks. rsc.orgacs.org This property is fundamental to the design of metal-organic frameworks (MOFs) and other coordination polymers. By combining this molecule with appropriate metal centers and other ligands, it is possible to generate diverse supramolecular architectures. rsc.orgrsc.org

Furthermore, the pyridine ring can engage in π-π stacking interactions with other aromatic systems. nih.gov This is a key interaction in the formation of host-guest complexes. For example, cyclophane or cycloparaphenylene hosts are known to encapsulate aromatic guests. fau.dersc.org The this compound molecule could act as a guest, fitting within the cavity of a larger host molecule. The cyclopentene substituent would influence the binding affinity and selectivity through steric and electronic effects. Conversely, polymers or materials incorporating this moiety could feature cavities capable of hosting smaller guest molecules. nih.gov

Role in Materials Science and Functional Molecule Design

The pyridine heterocycle is a cornerstone in the design of functional materials due to its electronic properties and coordinating ability. wikipedia.orgresearchgate.net Derivatives of this compound could be used as monomers for the synthesis of novel polymers. The resulting materials could possess interesting thermal, optical, or electronic properties, depending on the polymer structure and any further functionalization.

In the field of organic electronics, pyridine-containing molecules are explored for use in organic light-emitting diodes (OLEDs) and other devices. The electron-deficient nature of the pyridine ring can be beneficial for electron transport materials. By carefully designing derivatives of this compound, it may be possible to tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for specific electronic applications.

Coordination polymers incorporating this ligand could also exhibit useful properties such as fluorescence or porosity. rsc.org For example, the incorporation of lanthanide metals into a framework with this ligand could lead to materials with specific photoluminescent properties, potentially for applications in sensing or lighting. rsc.org

Table 2: Potential Material Science Applications

| Application Area | Role of this compound | Potential Functionality |

|---|---|---|

| Polymer Chemistry | Monomer or functional additive | High-performance polymers, materials with tunable refractive index |

| Organic Electronics | Component in active layers of devices | Electron transport materials, host materials for emitters in OLEDs |

| Coordination Polymers | Organic linker (ligand) | Porous materials for gas storage, fluorescent sensors, catalysis |

| Functional Dyes | Chromophore precursor | Dyes with specific absorption/emission spectra |

Development of Novel Catalytic Systems Based on the Molecular Framework

Pyridine-derived ligands are of immense importance in transition metal catalysis, particularly in asymmetric synthesis. acs.org The nitrogen atom of the pyridine ring coordinates to a metal center, influencing its catalytic activity and selectivity. The substituents on the pyridine ring play a crucial role in tuning the steric and electronic environment of the metal catalyst.

The this compound molecule can serve as a ligand in catalytic systems. The cyclopentene group provides a specific steric profile that could be advantageous for certain catalytic transformations. Furthermore, the cyclopentene ring can be functionalized to introduce chiral centers. A chiral derivative of this compound could be used as a chiral ligand in asymmetric catalysis, promoting the formation of one enantiomer of a product over the other. This is a highly sought-after goal in the synthesis of pharmaceuticals. acs.org

Post-metallocene catalysts, which are used for olefin polymerization, often employ chelating ligands that include pyridine moieties. wikipedia.org The specific steric and electronic properties conferred by the 3-(cyclopent-1-en-1-yl) group could lead to catalysts with novel polymerization activities, potentially producing polymers with unique microstructures and properties.

Future Research Opportunities and Synthetic Challenges

The exploration of this compound and its derivatives is still in its early stages, presenting numerous opportunities for future research. A primary challenge lies in the development of efficient and selective synthetic methods to functionalize this molecule. researchgate.net While general methods for pyridine functionalization exist, their application to this specific substrate needs to be investigated and optimized. acs.orgacs.org

Future Research Directions:

Selective Functionalization: A significant challenge is the selective functionalization of either the pyridine ring or the cyclopentene ring while leaving the other intact. Developing orthogonal protection and reaction strategies would be a key area of research. For example, selectively reacting the C-H bonds of the pyridine ring without affecting the C=C bond of the cyclopentene, and vice versa, is a synthetic hurdle. researchgate.net

Asymmetric Synthesis: The development of methods to synthesize enantiomerically pure derivatives of this compound is crucial for its application in asymmetric catalysis and as chiral building blocks. This could involve asymmetric synthesis of the cyclopentene moiety or chiral resolution of racemic mixtures.

Polymerization: Investigating the polymerization of this compound or its derivatives could lead to new materials. The properties of these polymers would need to be thoroughly characterized.

Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), could be used to predict the properties of molecules derived from this scaffold, guiding synthetic efforts towards targets with desired electronic, optical, or catalytic properties. nih.gov

The synthetic challenges are intrinsically linked to the electronic nature of the pyridine ring. The relative inertness of the C-H bonds, particularly at the C3 and C5 positions, makes direct functionalization difficult. researchgate.net Overcoming these challenges will require the application of modern synthetic methodologies, including transition-metal-catalyzed C-H activation and the use of novel directing groups. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.